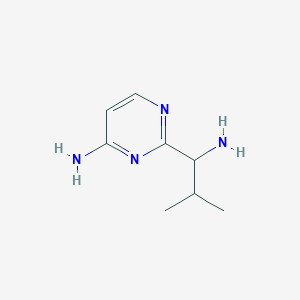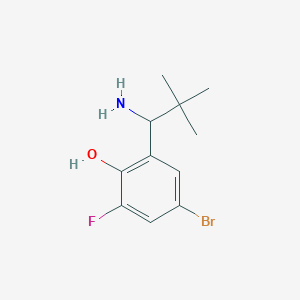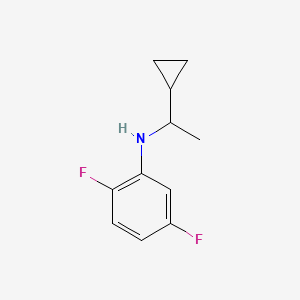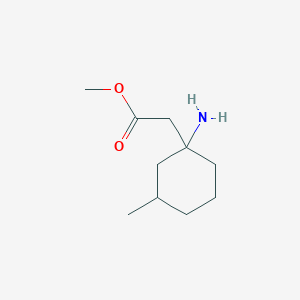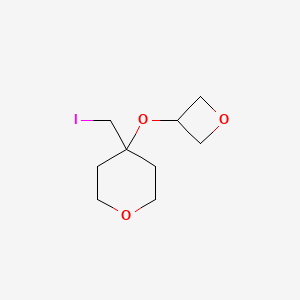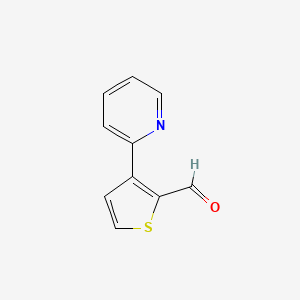
5-Amino-2-ethyl-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-ethyl-4-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound features an amino group at the 5-position, an ethyl group at the 2-position, and a methyl group at the 4-position on the pyridine ring. Its unique structure makes it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-ethyl-4-methylpyridine can be achieved through several methods. One common approach involves the nitration of 2-ethyl-4-methylpyridine, followed by reduction to introduce the amino group at the 5-position. The nitration step typically uses nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same nitration and reduction steps but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
5-Amino-2-ethyl-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is frequently used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
5-Amino-2-ethyl-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 5-Amino-2-ethyl-4-methylpyridine involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The ethyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
2-Amino-4-methylpyridine: Lacks the ethyl group at the 2-position.
5-Amino-2-chloro-4-methylpyridine: Contains a chlorine atom instead of an ethyl group.
5-Amino-2-ethylpyridine: Lacks the methyl group at the 4-position.
Uniqueness
5-Amino-2-ethyl-4-methylpyridine is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H12N2 |
|---|---|
分子量 |
136.19 g/mol |
IUPAC名 |
6-ethyl-4-methylpyridin-3-amine |
InChI |
InChI=1S/C8H12N2/c1-3-7-4-6(2)8(9)5-10-7/h4-5H,3,9H2,1-2H3 |
InChIキー |
DPAXIEKAGIIGAK-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=C(C(=C1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


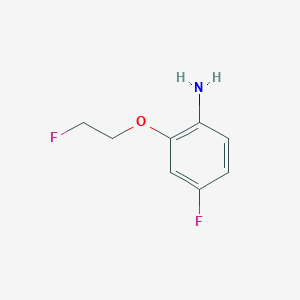
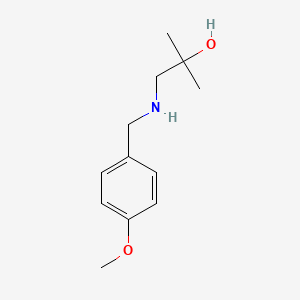
![6-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13314347.png)
![2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol](/img/structure/B13314349.png)
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13314350.png)

![1-{[(Benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B13314357.png)
